14-demethyllanosterol is a 3beta-sterol formed formally by loss of a methyl group from the 14-position of lanosterol. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It derives from a lanosterol.
14-Demethyllanosterol
CAS No.: 7448-02-4
Cat. No.: VC20853186
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7448-02-4 |
|---|---|
| Molecular Formula | C29H48O |
| Molecular Weight | 412.7 g/mol |
| IUPAC Name | (3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1 |
| Standard InChI Key | CHGIKSSZNBCNDW-QGBOJXOESA-N |
| Isomeric SMILES | C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
| SMILES | CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
| Canonical SMILES | CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
Introduction
Chemical Identity and Structural Characteristics
14-Demethyllanosterol is a 3beta-sterol formed through the enzymatic removal of a methyl group from the 14-position of lanosterol. This modification represents a critical step in sterol biosynthesis across various species, from fungi to mammals . The compound is identified by several synonyms in scientific literature, including 4,4-Dimethylzymosterol and 4,4-Dimethyl-5alpha-cholesta-8,24-dien-3beta-ol, with a Chemical Abstracts Service (CAS) registry number of 7448-02-4 .
The molecular structure of 14-demethyllanosterol features the characteristic four-ring steroid nucleus with specific functional groups and stereochemistry. Its IUPAC name, (3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol, reflects its complex stereochemistry and carbon framework . The structure retains the 3β-hydroxy configuration typical of many biologically relevant sterols, which is critical for its biological function and further metabolism.
Physical and Chemical Properties
14-Demethyllanosterol possesses specific physicochemical properties that influence its biological activity and analytical characterization. Table 1 summarizes the key chemical and physical properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C29H48O |
| Molecular Weight | 412.7 g/mol |
| Chemical Structure | Tetracyclic steroid with 3β-hydroxy group |
| SMILES Notation | CC@H[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC@@HO)C)C |
| InChI Key | CHGIKSSZNBCNDW-QGBOJXOESA-N |
| Physical State | Solid at room temperature |
| Functional Groups | Hydroxyl group, double bonds |
| Stereochemistry | Multiple stereocenters including 3S, 5R, 10S configurations |
The compound's structure features a hydroxyl group at the 3-position, which contributes to its polarity and influences its interactions with biological membranes and proteins . The double bond at the 8-position is characteristic of intermediates in the cholesterol biosynthetic pathway, distinguishing it from more reduced sterols that appear later in the pathway.
Biosynthetic Pathway and Enzymatic Reactions
14-Demethyllanosterol is produced through the action of lanosterol 14α-demethylase (P45014DM), a cytochrome P450 enzyme complex that catalyzes the removal of the 14α-methyl group from lanosterol . This demethylation represents an essential early step in cholesterol biosynthesis in mammals and ergosterol biosynthesis in fungi, involving a complex oxidative process.
Mechanism of 14α-Demethylation
The conversion of lanosterol to 14-demethyllanosterol occurs through a three-step oxidative process catalyzed by cytochrome P450 family 51 enzymes (CYP51A1 in humans) . This process involves:
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Initial hydroxylation of the 14α-methyl group to form the 14α-alcohol intermediate
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Further oxidation to produce the 14α-aldehyde intermediate
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Final oxidation leading to removal of the carbon as formic acid and formation of a double bond, resulting in 14-demethyllanosterol
This multi-step reaction requires molecular oxygen and NADPH as cofactors, with each oxidation step consuming one NADPH molecule and one oxygen atom. Research has revealed that this reaction sequence proceeds with high processivity, meaning that once initiated on a substrate molecule, all three oxidation steps tend to occur in succession without the intermediate products being released from the enzyme .
Biological Roles and Significance
14-Demethyllanosterol serves as a critical intermediate in sterol biosynthesis across various organisms, playing particularly important roles in cholesterol production in mammals and in the biosynthesis of related sterols in other species.
Role in Cholesterol Biosynthesis
In mammals, 14-demethyllanosterol is generated as part of the essential pathway leading to cholesterol synthesis . Following its formation, it undergoes further modifications including reductions, demethylations, and isomerizations to eventually produce cholesterol, which serves as:
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A crucial component of cellular membranes, modulating membrane fluidity and organization
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A precursor for steroid hormones, vitamin D, and bile acids
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A signaling molecule involved in development and metabolism
Distribution Across Species
14-Demethyllanosterol has been identified as a metabolite in various organisms, including humans, Saccharomyces cerevisiae (baker's yeast), mice, the fungus Mortierella alpina, and the plant Arabidopsis thaliana . This wide distribution reflects the evolutionary conservation of core sterol biosynthetic pathways, although the ultimate sterol products differ among these organisms (cholesterol in mammals, ergosterol in fungi, and phytosterols in plants).
The presence of 14-demethyllanosterol as a metabolite across diverse species highlights its fundamental role in sterol metabolism throughout the biological world. While the detailed functions may vary between organisms, the central importance of this intermediate in producing essential membrane components remains consistent.
Analytical Methods for Detection and Quantification
Research on 14-demethyllanosterol has been facilitated by various analytical techniques that allow for its detection, identification, and quantification in biological samples. These methods have been crucial for elucidating the compound's role in metabolic pathways and for monitoring its levels in experimental settings.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) represents a primary analytical method for studying 14-demethyllanosterol. Radio-HPLC, using tritium-labeled compounds, has been effectively employed to monitor the kinetics of the demethylation reaction and to quantify 14-demethyllanosterol and related intermediates .
For enhanced sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) provides a powerful approach for detecting and quantifying 14-demethyllanosterol in complex biological matrices. This technique allows for the distinction between structurally similar sterols based on their mass-to-charge ratios and fragmentation patterns.
Isotope Labeling Approaches
Deuterium-labeled versions of 14-demethyllanosterol, such as 14-Demethyl-lanosterol-d6, have been developed for use in quantitative analyses and metabolic studies . These labeled compounds serve as internal standards for mass spectrometric assays and enable detailed investigations of metabolic fluxes and reaction mechanisms.
The availability of isotope-labeled derivatives has significantly advanced research on sterol metabolism by providing tools to track the formation and fate of 14-demethyllanosterol in complex biological systems. These compounds allow for greater accuracy in quantification and facilitate the elucidation of pathway dynamics.
Research Applications and Therapeutic Relevance
14-Demethyllanosterol and the enzymes involved in its formation have attracted considerable research interest, particularly in the context of cholesterol metabolism and potential therapeutic interventions for hypercholesterolemia and related conditions.
Inhibition of Lanosterol 14α-Demethylase
The enzyme responsible for producing 14-demethyllanosterol, lanosterol 14α-demethylase (P45014DM), represents an important target for pharmaceutical intervention. Researchers have synthesized steroidal substrate analogs designed as specific and potent inhibitors of this enzyme, with the goal of developing compounds that could potentially reduce cholesterol biosynthesis .
These inhibitors have been evaluated for their efficacy in blocking the formation of sterols downstream from lanosterol, including 14-demethyllanosterol. Results from radio-HPLC assays using rat liver microsomal preparations demonstrated that these compounds indeed inhibit sterol biosynthesis, with varying potencies observed across different analogs .
Antimicrobial Applications
While the mammalian enzyme (CYP51A1) is primarily of interest for cholesterol-related research, the fungal, protozoal, and bacterial homologs of lanosterol 14α-demethylase represent important targets for antimicrobial therapy. Many azole antifungal drugs, for example, act by inhibiting the fungal CYP51, preventing the formation of ergosterol, which is essential for fungal cell membrane integrity .
The structural and functional differences between mammalian and microbial CYP51 enzymes provide the basis for the selective toxicity of these drugs, making them effective antimicrobial agents with acceptable safety profiles for human use. Understanding the details of 14-demethyllanosterol formation across different species thus contributes to the development of targeted antimicrobial therapies.
Current Frontiers and Future Directions
Research on 14-demethyllanosterol continues to evolve, with new techniques and approaches providing deeper insights into its biochemistry and potential applications. Several areas of active investigation are particularly noteworthy.
Structural Biology and Enzyme Mechanisms
Advanced structural studies of CYP51 enzymes, including crystallography and cryo-electron microscopy, are revealing the detailed molecular interactions involved in the binding of lanosterol and the catalysis of the demethylation reaction. These structural insights are informing the design of more selective and potent inhibitors with potential therapeutic applications.
The high processivity of the three-step demethylation reaction, as demonstrated in kinetic studies, raises interesting questions about the structural features that facilitate the sequential oxidations without intermediate release . Further research in this area may provide insights applicable to the engineering of other multi-step enzymatic processes.
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